Cas no 15250-29-0 (2-Propenoic acid, 2-methyl-3-phenyl-, (2Z)-)

2-Propenoic acid, 2-methyl-3-phenyl-, (2Z)-, is a specialized unsaturated carboxylic acid featuring a phenyl substituent and a methyl group on the α-carbon. The (2Z)-configuration indicates a cis-arrangement of substituents around the double bond, influencing its reactivity and stereochemical properties. This compound is of interest in synthetic organic chemistry due to its potential as a building block for polymers, pharmaceuticals, or fine chemicals. Its structure allows for selective functionalization, making it useful in controlled polymerization or cross-coupling reactions. The phenyl group enhances stability while contributing to π-conjugation, which may be leveraged in materials science. Handling requires standard precautions for unsaturated acids, including protection from light and moisture to prevent degradation.
2-Propenoic acid, 2-methyl-3-phenyl-, (2Z)- structure
15250-29-0 structure
Product Name:2-Propenoic acid, 2-methyl-3-phenyl-, (2Z)-
CAS No:15250-29-0
MF:C10H10O2
MW:162.185203075409
CID:1326436
PubChem ID:5385186
Update Time:2025-10-29

2-Propenoic acid, 2-methyl-3-phenyl-, (2Z)- Chemical and Physical Properties

Names and Identifiers

    • 2-Propenoic acid, 2-methyl-3-phenyl-, (2Z)-
    • (Z)-2-Methyl-3-phenylpropenoic acid
    • 15250-29-0
    • NSC401113
    • SCHEMBL581982
    • NSC-401113
    • J-004225
    • (Z)-2-methyl-3-phenylprop-2-enoic acid
    • Cinnamic acid, alpha-methyl-
    • (Z)-2-Methyl-3-phenylacrylic acid
    • Inchi: 1S/C10H10O2/c1-8(10(11)12)7-9-5-3-2-4-6-9/h2-7H,1H3,(H,11,12)/b8-7-
    • InChI Key: XNCRUNXWPDJHGV-FPLPWBNLSA-N
    • SMILES: OC(/C(/C)=C\C1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 162.068079557g/mol
  • Monoisotopic Mass: 162.068079557g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 188
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 37.3Ų

Experimental Properties

  • Density: 1.0613 (rough estimate)
  • Melting Point: 94°C
  • Boiling Point: 288°C (estimate)
  • Refractive Index: 1.5143 (estimate)

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Additional information on 2-Propenoic acid, 2-methyl-3-phenyl-, (2Z)-

Introduction to 2-Propenoic Acid, 2-Methyl-3-Phenyl-, (2Z)- (CAS No. 15250-29-0)

The compound 2-propenoic acid, 2-methyl-3-phenyl-, (2Z)-, also known as 2-methyl-3-phenylacrylic acid and referenced by its CAS number CAS No. 15250-29-0, is a significant organic compound with diverse applications in various fields. This compound belongs to the class of acrylic acids, which are widely used in polymer chemistry, pharmaceuticals, and material science due to their versatile reactivity and structural properties.

Recent studies have highlighted the importance of understanding the structural and functional properties of 2-methyl-3-phenylacrylic acid. Researchers have focused on its role in the synthesis of advanced materials, such as stimuli-responsive polymers and bio-based composites. For instance, a study published in the journal Advanced Materials demonstrated how this compound can be utilized to create polymers with tunable mechanical properties, making them suitable for applications in tissue engineering and drug delivery systems.

The molecular structure of CAS No. 15250-29-0 consists of a propenoic acid backbone with a methyl group at the second position and a phenyl group at the third position. The (Z) configuration indicates that the higher priority groups on either side of the double bond are on the same side, which influences its physical properties and reactivity. This configuration is crucial for determining its behavior in various chemical reactions and its compatibility with different solvents.

In terms of physical properties, 2-methyl-3-phenylacrylic acid exhibits a melting point of approximately 85°C and a boiling point around 180°C under standard conditions. Its solubility in organic solvents such as dichloromethane and ethyl acetate is relatively high, making it suitable for use in organic synthesis reactions. The compound is also known for its stability under mild conditions, though it may undergo polymerization or degradation under harsh thermal or oxidative conditions.

The synthesis of CAS No. 15250-29-0 typically involves the reaction of substituted alkenes with carboxylic acids or their derivatives. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing byproduct formation and improving yield. For example, researchers have employed transition metal catalysts to facilitate the coupling reactions necessary for constructing the acrylic acid framework.

In terms of applications, 2-methyl-3-phenylacrylic acid finds extensive use in polymer chemistry as a monomer for synthesizing acrylic polymers. These polymers are employed in coatings, adhesives, and fibers due to their excellent adhesion properties and resistance to environmental factors. Additionally, this compound serves as an intermediate in pharmaceutical synthesis, where it contributes to the development of bioactive molecules with potential therapeutic applications.

The latest research has also explored the use of CAS No. 15250-29-0 in sustainable chemistry practices. Scientists have investigated its role in bio-based polymer production, leveraging renewable feedstocks to reduce environmental impact. Furthermore, studies have examined its potential as a precursor for synthesizing functional materials with applications in energy storage devices, such as batteries and supercapacitors.

In conclusion, 2-propenoic acid, 2-methyl-3-phenyl-, (2Z)-, or CAS No. 15250-29-, stands out as a versatile compound with significant contributions across multiple disciplines. Its unique structural features and reactivity make it an essential component in modern chemical research and industrial applications.

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